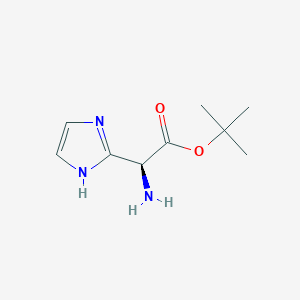
6-Bromo-7-methoxy-3-nitroquinolin-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromo-7-methoxy-3-nitroquinolin-4-ol is a chemical compound with the molecular formula C10H7BrN2O4 and a molecular weight of 299.08 g/mol It is characterized by the presence of a bromine atom, a methoxy group, and a nitro group attached to a quinoline ring
Méthodes De Préparation
The synthesis of 6-Bromo-7-methoxy-3-nitroquinolin-4-ol typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the bromination of 7-methoxyquinoline followed by nitration and subsequent hydroxylation . The reaction conditions often involve the use of bromine, nitric acid, and a suitable base for hydroxylation. Industrial production methods may involve optimization of these steps to increase yield and purity.
Analyse Des Réactions Chimiques
6-Bromo-7-methoxy-3-nitroquinolin-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles under suitable conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a catalyst, and nucleophiles like sodium methoxide. Major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
6-Bromo-7-methoxy-3-nitroquinolin-4-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of dyes and pigments due to its chromophoric properties.
Mécanisme D'action
The mechanism of action of 6-Bromo-7-methoxy-3-nitroquinolin-4-ol involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The bromine and methoxy groups may also contribute to its binding affinity and specificity towards certain enzymes or receptors .
Comparaison Avec Des Composés Similaires
Similar compounds to 6-Bromo-7-methoxy-3-nitroquinolin-4-ol include:
6-Bromo-7-fluoro-3-nitroquinolin-4-ol: Differing by the presence of a fluoro group instead of a methoxy group.
6-Bromo-7-methoxy-3-aminoquinolin-4-ol: Differing by the presence of an amino group instead of a nitro group.
7-Methoxy-3-nitroquinolin-4-ol: Lacking the bromine atom. The uniqueness of this compound lies in its specific combination of substituents, which can influence its reactivity and biological activity.
Propriétés
Formule moléculaire |
C10H7BrN2O4 |
|---|---|
Poids moléculaire |
299.08 g/mol |
Nom IUPAC |
6-bromo-7-methoxy-3-nitro-1H-quinolin-4-one |
InChI |
InChI=1S/C10H7BrN2O4/c1-17-9-3-7-5(2-6(9)11)10(14)8(4-12-7)13(15)16/h2-4H,1H3,(H,12,14) |
Clé InChI |
YNXRBUSJKSWLSN-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C2C(=C1)NC=C(C2=O)[N+](=O)[O-])Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


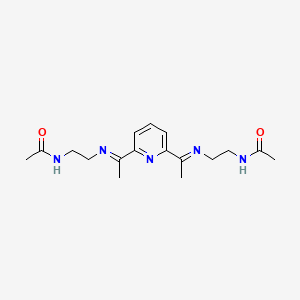



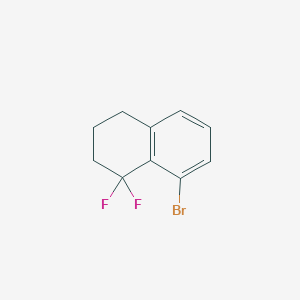
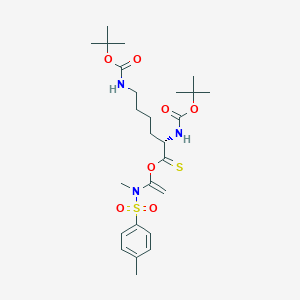
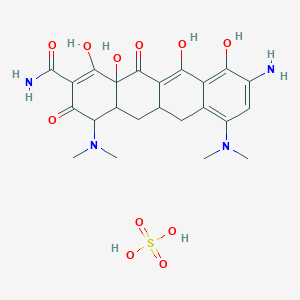
![N1-(Benzo[b]thiophen-3-yl)-N1,N3-bis(4-(tert-butyl)phenyl)benzene-1,3-diamine](/img/structure/B12827875.png)
![Monocalcium bis[(2S)-2-benzyl-3-(cis-hexahydro isoindolin-2-carbonyl)propionate]dihydrate](/img/structure/B12827882.png)

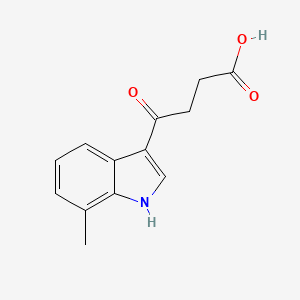
![2-(but-2-en-2-yl)-1H-benzo[d]imidazole](/img/structure/B12827898.png)

